- Covalent organic framework-supported Zn single atom catalyst for highly efficient N-formylation of amines with CO2 under mild conditions, Applied Catalysis, 2021, 294,
Cas no 93-61-8 (N-Methylformanilide)
N-Methylformanilide structure
Product Name:N-Methylformanilide
CAS-Nr.:93-61-8
MF:C8H9NO
MW:135.163161993027
MDL:MFCD00003283
CID:34711
PubChem ID:24896936
Update Time:2024-10-26
N-Methylformanilide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-Methylformanilide
- N-methyl-N-phenylformamide
- N-METHYLFORMANILID
- FORMAMIDE,N-METHYL-N-PHENYL-
- methyl(phenyl)formamide
- N-Formyl-N-methylaniline
- N-METHYLFORMANILIDE FOR SYNTHESIS
- N-methyl-N-benzamide
- N-METHYL-N-FORMANILIDE
- Formanilide,N-methyl- (6CI,7CI,8CI)
- Methylphenylformamide
- N-Methyl-N-formylaniline
- NSC 3828
- Formamide, N-methyl-N-phenyl-
- Formanilide, N-methyl-
- JIKUXBYRTXDNIY-UHFFFAOYSA-N
- N-methyl-N-phenyl-formamide
- NSC3828
- N-methyl formanilide
- N-methyl-N-formyl-aniline
- N-methyl-N-phenyl formamide
- KSC2
- Formanilide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl-N-phenylformamide (ACI)
- 93-61-8
- NMethylNformylaniline
- DTXSID0059089
- F0001-2241
- EINECS 202-262-3
- Formanilide, Nmethyl (8CI)
- AS-17245
- DB-002830
- Formamide, NmethylNphenyl
- M0552
- N-Phenyl-N-methylformamide
- NSC-3828
- AI3-12081
- MFCD00003283
- 3D8E5U4HSE
- N-Methylformanilide, 99%
- EN300-39082
- NMethylNphenylformamide
- SCHEMBL66606
- NPhenylNmethylformamide
- DTXCID1048839
- NFormylNmethylaniline
- NS00020242
- Formanilide, Nmethyl
- Q19859377
- AKOS009157113
- W-100237
-
- MDL: MFCD00003283
- Inchi: 1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3
- InChI-Schlüssel: JIKUXBYRTXDNIY-UHFFFAOYSA-N
- Lächelt: O=CN(C)C1C=CC=CC=1
- BRN: 636496
Berechnete Eigenschaften
- Genaue Masse: 135.06800
- Monoisotopenmasse: 135.068414
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 108
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topologische Polaroberfläche: 20.3
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: Blassgelbe Flüssigkeit
- Dichte: 1.095 g/mL at 25 °C(lit.)
- Schmelzpunkt: 8-13 °C (lit.)
- Siedepunkt: 243°C(lit.)
- Flammpunkt: Fahrenheit: 260.6° f
Celsius: 127° c - Brechungsindex: n20/D 1.561(lit.)
- PH: 3.5-5.5 (H2O, 20℃)(saturated aqueous solution)
- Löslichkeit: 10.3g/l
- Wasserteilungskoeffizient: Unlöslich
- PSA: 20.31000
- LogP: 1.91510
- FEMA: 3709
- Löslichkeit: Löslich in den meisten organischen Lösungsmitteln, kann es in einer Vielzahl von organischen Lösungsmitteln verwendet werden.
N-Methylformanilide Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H302,H317,H319
- Warnhinweis: P280,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:2
- Code der Gefahrenkategorie: 22-43
- Sicherheitshinweise: S36/37
-
Identifizierung gefährlicher Stoffe:
- TSCA:Yes
- Lagerzustand:Sealed in dry,Room Temperature
- Risikophrasen:R38
N-Methylformanilide Zolldaten
- HS-CODE:29242995
- Zolldaten:
China Zollkodex:
2924299090Übersicht:
Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken
Zusammenfassung:
299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
N-Methylformanilide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0552-500G |
N-Methylformanilide |
93-61-8 | >99.0%(GC) | 500g |
¥590.00 | 2024-04-15 | |
| Fluorochem | 208822-100g |
N-Methylformanilide |
93-61-8 | 95% | 100g |
£13.00 | 2022-02-28 | |
| Fluorochem | 208822-500g |
N-Methylformanilide |
93-61-8 | 95% | 500g |
£55.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106700-100g |
N-Methylformanilide |
93-61-8 | 99% | 100g |
¥59.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106700-25g |
N-Methylformanilide |
93-61-8 | 99% | 25g |
¥37.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106700-2.5kg |
N-Methylformanilide |
93-61-8 | 99% | 2.5kg |
¥696.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106700-500g |
N-Methylformanilide |
93-61-8 | 99% | 500g |
¥174.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000253-2.5kg |
N-Methylformanilide |
93-61-8 | 99% | 2.5kg |
¥734 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000253-100g |
N-Methylformanilide |
93-61-8 | 99% | 100g |
¥65 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000253-500g |
N-Methylformanilide |
93-61-8 | 99% | 500g |
¥168 | 2024-05-20 |
N-Methylformanilide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Zinc , 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… Solvents: Dimethylformamide ; 18 h, 1 bar, 30 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1-Propanaminium, 3-bromo-N-(carboxymethyl)-N,N-dimethyl-, inner salt , 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-, polymer with 5′-(4-aminophenyl)[1,1… Solvents: Dimethylformamide ; 36 h, reflux
1.2 Reagents: Phenylsilane Solvents: Acetonitrile ; 24 h, 5 bar, 35 °C; 35 °C → 0 °C
1.3 Solvents: Ethyl acetate
1.2 Reagents: Phenylsilane Solvents: Acetonitrile ; 24 h, 5 bar, 35 °C; 35 °C → 0 °C
1.3 Solvents: Ethyl acetate
Referenz
- Zwitterionic Covalent Organic Frameworks as Catalysts for Hierarchical Reduction of CO2 with Amine and Hydrosilane, ACS Applied Materials & Interfaces, 2018, 10(48), 41350-41358
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Cyclohexyldiphenylphosphine , Basic copper carbonate Solvents: Acetonitrile ; 12 h, 1 atm, 60 °C
Referenz
- Copper catalysis: ligand-controlled selective N-methylation or N-formylation of amines with CO2 and phenylsilane, Green Chemistry, 2018, 20(21), 4853-4858
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Bis(2-pyridinecarboxylato-κN1,κO2)silver Solvents: Toluene ; 12 h, 1 MPa, 25 °C
Referenz
- Silver-catalyzed Reductive Formylation of Amines with Carbon Dioxide, Chemistry Letters, 2023, 52(7), 546-548
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Copper oxide (CuO) , Iron oxide (Fe3O4) ; 25 °C
Referenz
- Facile N-Formylation of Amines on Magnetic Fe3O4-CuO Nanocomposites, European Journal of Organic Chemistry, 2021, 2021(31), 4477-4484
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… (doped with zinc) Solvents: Dimethylformamide ; 18 h, 1 atm, 30 °C
Referenz
- Method for preparing formamide compound with carbon dioxide as carbon source catalyzed by MCOF at normal temperature and pressure, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Alanine, N-[bis(dimethylamino)methylene]-, ethyl ester, hydrobromide (1:1) ; 12 h, rt
Referenz
- Preparation of alkyl-substituted ethyl acetate-based guanidine ionic liquid as catalyst for formylation and methylation of carbon dioxide and N-methylaniline derivatives, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Pyrimido[1,2-a]azepinium, 1-dodecyl-2,3,4,6,7,8,9,10-octahydro-, bromide (1:1) ; 6 h, 0.5 MPa, rt
Referenz
- Design of Lewis base functionalized ionic liquids for the N-formylation of amines with CO2 and hydrosilane: The cation effects, Catalysis Today, 2020, 356, 563-569
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Bis(pinacolato)diborane Solvents: Acetonitrile ; 16 h, 100 °C
Referenz
- Halodifluoroacetates as formylation reagents for various amines via unprecedented quadruple cleavage, Organic Chemistry Frontiers, 2018, 5(24), 3505-3509
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: 2056006-59-6 ; 0.5 MPa, heated; 1.5 h, 0.1 MPa, 40 °C
Referenz
- Cooperative Catalytic Activation of Si-H Bonds: CO2-Based Synthesis of Formamides from Amines and Hydrosilanes under Mild Conditions, ChemSusChem, 2017, 10(6), 1224-1232
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Ethylbenzene Catalysts: (T-4)-[[2,2′-[1,2-Ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]… , Aluminum(1+), [[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κ… ; 3 h, 5 MPa, 100 °C
Referenz
- Method for preparing N-formamide compound, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: 1629122-05-9 Solvents: 1,4-Dioxane , Water ; 1 h, rt; 1 h, rt
Referenz
- [FeIII(TF4DMAP)OTf] catalyzed anti-Markovnikov oxidation of terminal aryl alkenes to aldehydes and transformation of methyl aryl tertiary amines to formamides with H2O2 as a terminal oxidant, Chemical Communications (Cambridge, 2014, 50(84), 12669-12672
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Divinylbenzene-styrene copolymer (supported on polystyrene) Solvents: Acetonitrile ; 10 min, 30 °C
1.2 Reagents: Trimethoxysilane ; 18 h, 30 °C
1.2 Reagents: Trimethoxysilane ; 18 h, 30 °C
Referenz
- Organocatalytic N-formylation of amines by CO2 in batch and continuous flow, Organic Chemistry Frontiers, 2023, 10(2), 375-381
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: 2365082-47-7 ; 24 h, 1 atm, 30 °C
Referenz
- Unexpected Macrocyclic Multinuclear Zinc and Nickel Complexes that Function as Multitasking Catalysts for CO2 Fixations, Angewandte Chemie, 2019, 58(29), 9984-9988
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Kamacite (Fe0.92-0.96Ni0.04-0.08) , Plessite , Taenite (Fe0.35-0.73Ni0.27-0.65) Solvents: Dimethylformamide ; 15 h, 10 bar, 25 °C
Referenz
- Iron-Rich Natural Mineral Gibeon Meteorite Catalyzed N-formylation of Amines using CO2 as the C1 Source, ChemistrySelect, 2018, 3(37), 10271-10276
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Triethoxysilane Solvents: Acetonitrile ; 5 min, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 bar, 30 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 bar, 30 °C
Referenz
- Fluoride-Catalyzed Methylation of Amines by Reductive Functionalization of CO2 with Hydrosilanes, Chemistry - A European Journal, 2016, 22(46), 16489-16493
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: 2577138-44-2 (ethers with 4-bromo-N,N,N-triethyl- 1-butanaminium bromide) ; 16 h, 1 MPa, 40 °C
Referenz
- Sustainable synthesis of multifunctional porous metalloporphyrin polymers for efficient carbon dioxide transformation under mild conditions, Chemical Engineering Science, 2021, 232,
Herstellungsverfahren 18
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Dimethylformamide , Phenylsilane Catalysts: Zinc phthalocyanine ; 6 h, 0.5 MPa, 25 °C
Referenz
- Zinc phthalocyanine as an efficient catalyst for halogen-free synthesis of formamides from amines via carbon dioxide hydrosilylation under mild conditions, Chinese Journal of Catalysis, 2017, 38(8), 1382-1389
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Tetrabutylammonium fluoride ; 5 min, rt; 6 h, 1 atm, rt
Referenz
- CO2-based N-formylation of Amines Catalyzed by Fluoride and Hydroxide Anions, ChemCatChem, 2016, 8(21), 3338-3342
N-Methylformanilide Raw materials
N-Methylformanilide Preparation Products
N-Methylformanilide Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:93-61-8)N-Methylformanilide
Bestellnummer:A1207505
Bestandsstatus:in Stock
Menge:10kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 03:47
Preis ($):550.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:93-61-8)N-Methylformanilide
Bestellnummer:sfd21369;1637646
Bestandsstatus:in Stock
Menge:200kg/Company Customization
Reinheit:99.9%/98%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:39
Preis ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:93-61-8)N-Methylformanilide, ≥ 99.0%
Bestellnummer:LE17267;LE5269;LE1637646
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:15
Preis ($):discuss personally
Email:18501500038@163.com
N-Methylformanilide Verwandte Literatur
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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